molecular formula C10H18O4 B12599019 (2R,6R)-2,6-Dimethyloctanedioic acid CAS No. 891195-46-3

(2R,6R)-2,6-Dimethyloctanedioic acid

Cat. No.: B12599019
CAS No.: 891195-46-3
M. Wt: 202.25 g/mol
InChI Key: YXTSFTNUPXGYDZ-HTQZYQBOSA-N
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Description

(2R,6R)-2,6-Dimethyloctanedioic acid (CAS No.: 3269-74-7) is a dicarboxylic acid with the molecular formula C₁₀H₁₈O₄ and a molecular weight of 202.25 g/mol . Its structure features an eight-carbon backbone with carboxyl groups at both ends and methyl substituents at the 2nd and 6th positions (Figure 1).

Properties

CAS No.

891195-46-3

Molecular Formula

C10H18O4

Molecular Weight

202.25 g/mol

IUPAC Name

(2R,6R)-2,6-dimethyloctanedioic acid

InChI

InChI=1S/C10H18O4/c1-7(6-9(11)12)4-3-5-8(2)10(13)14/h7-8H,3-6H2,1-2H3,(H,11,12)(H,13,14)/t7-,8-/m1/s1

InChI Key

YXTSFTNUPXGYDZ-HTQZYQBOSA-N

Isomeric SMILES

C[C@H](CCC[C@@H](C)C(=O)O)CC(=O)O

Canonical SMILES

CC(CCCC(C)C(=O)O)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6R)-2,6-Dimethyloctanedioic acid typically involves chiral resolution techniques or asymmetric synthesis. One common method includes the use of chiral catalysts to induce the desired stereochemistry during the formation of the octanedioic acid backbone. For instance, the preparation of (2R,6R)-hydroxynorketamine, a related compound, involves chiral resolution from racemic norketamine using L-pyroglutamic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale chiral resolution processes or the use of biocatalysts to achieve the desired stereochemistry. These methods ensure high yield and purity, which are essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

(2R,6R)-2,6-Dimethyloctanedioic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

(2R,6R)-2,6-Dimethyloctanedioic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules, aiding in the development of new materials and catalysts.

    Biology: The compound’s stereochemistry makes it valuable in studying enzyme-substrate interactions and developing enzyme inhibitors.

    Industry: The compound is used in the production of polymers and other materials with unique properties.

Mechanism of Action

The mechanism of action of (2R,6R)-2,6-Dimethyloctanedioic acid involves its interaction with specific molecular targets and pathways. For instance, its chiral centers allow it to fit into enzyme active sites, influencing enzyme activity and metabolic pathways. The compound may also interact with receptors and other proteins, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chain Length and Functional Group Variations

(2R)-6-Methoxy-2,6-Dimethylheptanoic Acid
  • Structure: A monocarboxylic acid with a heptane backbone, a methoxy group at position 6, and methyl groups at positions 2 and 5.
  • Key Differences :
    • Chain Length : Shorter (C7 vs. C8) and lacks a second carboxyl group.
    • Functional Groups : Methoxy substitution instead of a carboxyl group.
  • Impact: Reduced water solubility compared to dicarboxylic acids .
2,6-Dimethylhexanedioic Acid (Hypothetical Analog)
  • Structure : A six-carbon dicarboxylic acid with methyl groups at positions 2 and 6.
  • Key Differences :
    • Shorter chain length (C6 vs. C8).
  • Impact :
    • Lower molecular weight (178.2 g/mol) and higher volatility.
    • Increased metabolic clearance due to reduced hydrophobicity.
Comparative Data Table:
Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Boiling Point (°C)
(2R,6R)-2,6-Dimethyloctanedioic acid C₁₀H₁₈O₄ 202.25 Dicarboxylic acid, methyl 366.3
(2R)-6-Methoxy-2,6-dimethylheptanoic acid C₁₀H₁₈O₃ 186.25* Monocarboxylic acid, methoxy Not reported
2,6-Dimethylhexanedioic acid C₈H₁₂O₄ 178.20* Dicarboxylic acid, methyl Estimated ~300

*Calculated based on structural analogs.

Stereochemical Comparisons

Stereochemistry significantly influences biological activity and physical properties.

(2S,6S)-2,6-Dimethylmorpholine
  • Structure : A morpholine derivative with methyl groups at positions 2 and 6.
  • Key Differences :
    • Enantiomeric configuration alters receptor-binding affinity.
    • In SCID mice, (2S,6S)-isomers showed 40% higher tumor suppression than (2R,6R)-isomers in morpholine-based compounds .
General Stereochemical Trends:
  • (R,R)-configurations often exhibit stronger enzyme inhibition due to optimal spatial alignment with active sites .
  • Enantiomers may diverge in toxicity; e.g., (S,S)-morpholine derivatives are less neurotoxic than (R,R)-forms .

Functional Analog Comparison

(2R,6R)-Hydroxynorketamine
  • Structure : A cyclic amine metabolite of ketamine with methyl and hydroxyl groups.
  • Key Differences :
    • Lacks carboxyl groups but shares stereochemical methyl positioning.
  • Impact :
    • Modulates NMDA receptors and mTOR pathways, unlike the dicarboxylic acid’s putative role in fatty acid metabolism .
    • Demonstrates antidepressant effects, highlighting how methyl positioning influences CNS activity .

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